3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-19-10-11(9-17-19)13-5-4-12(22-13)6-7-16-15(20)18-14-3-2-8-21-14/h2-5,8-10H,6-7H2,1H3,(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAZIYMJUXLNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases likep70S6Kβ , and affinity towards the active site of MurB enzyme . These targets play crucial roles in cellular signaling and bacterial cell wall synthesis, respectively.
Mode of Action
It’s suggested that nucleophilic substitution occurs in the 2-position of the 2,6-dichloro-3-nitropyridine precursor. This could potentially alter the compound’s interaction with its targets.
Pharmacokinetics
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests potential bioavailability.
Result of Action
Similar compounds have displayed broad-spectrum antibacterial activity and potent antifungal agents. Additionally, some compounds exhibited higher radical scavenging ability than the positive control drug Trolax.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, docking results of similar compounds indicated that their binding energies and affinity towards the active site of MurB enzyme were in good agreement with the in vitro results. This suggests that the compound’s action could be influenced by the in vitro environment.
Biological Activity
The compound 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea is a novel chemical entity that integrates pyrazole and thiophene moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a urea functional group, which is significant in medicinal chemistry for its ability to form hydrogen bonds and participate in various biochemical interactions.
Biological Activity Overview
Compounds containing pyrazole and thiophene rings have been extensively studied for their pharmacological properties. The following sections detail the biological activities associated with this compound.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including lung (H460), colon (HT-29), and liver (SMMC-7721) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant antimicrobial activity. The presence of both thiophene and pyrazole in the compound suggests potential efficacy against bacterial and fungal pathogens. For example, studies have reported that certain thiophene-based compounds exhibit activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which play crucial roles in inflammatory processes. A recent study reported significant inhibition rates comparable to established anti-inflammatory drugs .
Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of a related pyrazole derivative on various cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, significantly reducing cell viability at concentrations as low as 10 µM .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiophene-containing urea derivatives. The study found that several compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes. The docking results indicate strong binding affinities with key targets involved in cancer progression and inflammation, supporting the experimental findings regarding its biological activities .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes thiophene and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 297.4 g/mol. Its unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis, a mechanism that can be extrapolated to the urea derivative . This compound may also exhibit bacteriostatic effects, similar to other sulfonamides, by mimicking para-amino benzoic acid (PABA) and disrupting DNA synthesis in bacteria.
Anti-inflammatory Properties
Studies have suggested that pyrazole derivatives can possess anti-inflammatory effects. The presence of the thiophene ring may enhance these properties through synergistic mechanisms, potentially leading to new anti-inflammatory agents. Further research is needed to evaluate the specific pathways through which this compound exerts its effects.
Cancer Research
The unique molecular structure of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-(thiophen-2-yl)urea positions it as a candidate for cancer therapeutics. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The precise mechanisms remain under investigation, but the inhibition of specific kinases or enzymes involved in cancer progression is a potential pathway.
Material Science Applications
Organic Electronics
The compound's thiophene components make it suitable for applications in organic electronics, particularly in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Thiophene derivatives are known for their excellent charge transport properties, which can enhance the efficiency of electronic devices.
Polymer Chemistry
In polymer science, the incorporation of this urea derivative into polymer matrices could improve thermal stability and mechanical properties. Its ability to form hydrogen bonds may contribute to enhanced material performance in various applications, including coatings and adhesives.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives demonstrated that modifications to the pyrazole and thiophene rings significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that similar modifications could be applied to this compound to optimize its efficacy against resistant bacterial strains.
Case Study 2: Anti-cancer Activity
In vitro studies have shown that compounds with structural similarities to this urea derivative can inhibit cell proliferation in various cancer cell lines. The mechanisms involved include the induction of apoptosis and cell cycle arrest, suggesting potential pathways for further exploration with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs:
Notes:
- The target compound’s molecular weight is estimated based on its analog .
- Thiazole-containing analogs (e.g., ) exhibit reduced molecular weights due to the replacement of thiophene with thiazole.
Research Findings and Limitations
- Data Gaps : Physicochemical properties (e.g., solubility, melting point) and detailed bioactivity data for the target compound and its analogs are largely unreported in the provided evidence.
Preparation Methods
Cyclocondensation Reactions
The PMC review highlights cyclocondensation as a robust method for pyrazole-thiophene hybrids. For this compound, 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-ethanol serves as the critical intermediate. A representative pathway involves:
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Synthesis of 1-(thiophen-2-yl)propane-1,3-dione : Achieved via Claisen-Schmidt condensation of thiophene-2-carbaldehyde with acetylthiophene under basic conditions (e.g., NaOH/EtOH).
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Hydrazine cyclization : Treating the dione with methylhydrazine in refluxing ethanol catalyzed by HCl yields the pyrazole ring. The methyl group at N-1 is introduced via methylhydrazine, ensuring regioselectivity.
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Ethyl group introduction : The resulting pyrazole-thiophene is alkylated using ethyl bromide in the presence of K₂CO₃ in DMF, though yields here are moderate (50–65%) due to competing O-alkylation.
Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route, particularly for assembling the pyrazole-thiophene bond. For instance:
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Step 1 : 4-Bromo-1-methyl-1H-pyrazole is coupled with 2-thienylboronic acid using Pd(PPh₃)₄ in a dioxane/H₂O mixture at 80°C.
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Step 2 : The bromothiophene intermediate undergoes Heck coupling with ethylene gas under Pd(OAc)₂ catalysis to install the ethyl spacer.
Table 1: Comparison of Pyrazole-Thiophene Ethyl Synthesis Methods
Urea Bridge Formation
The urea functionality is introduced via reaction of the primary amine 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine with thiophen-2-yl isocyanate . Patent WO2009015193A1 details analogous urea syntheses using carbodiimide-mediated couplings.
Isocyanate Route
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Amine preparation : The pyrazole-thiophene ethyl bromide is converted to the amine via Gabriel synthesis (phthalimide/KOH followed by hydrazinolysis).
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Urea formation : The amine reacts with thiophen-2-yl isocyanate in anhydrous THF at 0°C to room temperature, yielding the target urea. Catalytic DIPEA (3 eq.) enhances reactivity, achieving 80–85% yield after silica gel chromatography.
Carbodiimide-Mediated Coupling
For cases where isocyanates are unstable, carbonyl diimidazole (CDI) activates the amine for urea formation:
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Activation : The amine is treated with CDI (1.2 eq.) in THF at 25°C, forming an imidazolide intermediate.
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Nucleophilic attack : Thiophen-2-ylamine is added, and the mixture refluxed for 12h, yielding the urea after aqueous workup (75–78% yield).
Table 2: Urea Synthesis Optimization
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate | Thiophen-2-yl isocyanate, DIPEA | 80–85 | 95–97% |
| CDI-Mediated | CDI, THF, reflux | 75–78 | 92–94% |
Analytical Characterization
Critical characterization data for the final compound include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 6.95–7.10 (m, 4H, thiophene/urea-H), 3.89 (s, 3H, N-CH₃), 2.85 (t, J = 7.0 Hz, 2H, CH₂), 2.65 (t, J = 7.0 Hz, 2H, CH₂).
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HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H₂O), purity ≥95%.
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HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₅N₅OS₂: 353.0741; found: 353.0745.
The trifluoromethylphenyl urea analog (CAS: 2640979-46-8) shares a similar synthesis pathway but requires additional steps for CF₃ group introduction. Its lower yield (60–65%) versus the target compound (80–85%) underscores the challenges of electron-withdrawing substituents in urea formation .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with coupling pyrazole and thiophene derivatives. Key steps include:
- Reaction Conditions: Use reflux in polar aprotic solvents (e.g., DMF or ethanol) to enhance reaction efficiency .
- Purification: Employ column chromatography or recrystallization to isolate the urea derivative, ensuring removal of unreacted intermediates .
- Catalysts: Optimize catalyst loading (e.g., triethylamine for urea bond formation) to minimize side products .
Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of precursors.
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions on pyrazole, thiophene, and urea moieties. Compare chemical shifts with reference compounds (e.g., δ 7.2–7.5 ppm for thiophene protons) .
- X-ray Crystallography: Employ SHELXL for single-crystal refinement to resolve bond lengths and angles, confirming the urea linkage geometry (e.g., C=O bond ~1.23 Å) .
- Mass Spectrometry: High-resolution LC-MS validates molecular weight (e.g., [M+H]+ ~380 m/z) and detects impurities .
Advanced: How to design enzyme inhibition assays to evaluate its biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases or proteases, given structural similarities to known inhibitors (e.g., thiophene-based kinase inhibitors) .
- Assay Protocol:
- Use recombinant enzymes (e.g., EGFR kinase) in vitro with ATP/ substrate competition.
- Measure IC via fluorescence polarization or colorimetric detection (e.g., ADP-Glo™ assay) .
- Controls: Include positive controls (e.g., staurosporine) and DMSO vehicle controls to validate assay robustness .
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace thiophene with furan or phenyl groups) to assess electronic effects .
- Activity Profiling: Test analogs against a panel of targets (e.g., cancer cell lines) to correlate structural changes with potency. For example, cyclopropyl groups may enhance metabolic stability .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Advanced: What crystallography strategies ensure accurate structural resolution?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement: Apply SHELXL’s twin refinement for handling twinned crystals, and validate with R < 0.05 .
- Hydrogen Bonding Analysis: Map interactions (e.g., urea NH···O=C) to confirm supramolecular packing .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Replicate assays under identical conditions (e.g., pH, temperature) to confirm potency variations .
- Purity Validation: Use HPLC (>95% purity) to rule out impurity-driven artifacts .
- Dose-Response Curves: Compare EC values across studies; discrepancies may arise from differential cell permeability .
Advanced: How to model its interaction with biological targets computationally?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to dock the compound into target pockets (e.g., EGFR’s ATP-binding site).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., Lys721 hydrogen bonding) .
- Free Energy Calculations: Apply MM-PBSA to predict binding affinities and validate against experimental IC .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Urea bonds are prone to hydrolysis at extremes (pH < 2 or >12) .
- Thermal Stability: Use DSC to determine melting points (>200°C for crystalline forms) and identify polymorphs .
- Light Sensitivity: Store in amber vials if thiophene moieties show UV-induced isomerization .
Advanced: What strategies identify metabolites in pharmacokinetic studies?
Methodological Answer:
- In Vitro Incubation: Use liver microsomes (human/rat) with NADPH to simulate Phase I metabolism.
- LC-MS/MS Analysis: Detect hydroxylated or demethylated metabolites (e.g., +16 or –14 Da shifts) .
- Isotope Labeling: Synthesize -labeled urea derivatives to trace metabolic pathways .
Advanced: How to prioritize bioactivity screening for drug development?
Methodological Answer:
- High-Throughput Screening (HTS): Test against 100+ targets (e.g., kinase libraries) to identify hits .
- Selectivity Profiling: Use counter-screens against related enzymes (e.g., off-target kinases) to minimize toxicity .
- In Vivo Models: Proceed to xenograft studies only after confirming in vitro potency (IC < 1 µM) and favorable ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
